Ustiloxin

Microtubule Dynamics Antimitotic Agents Tubulin Polymerization Assay

Potency variability across ustiloxin congeners (tubulin polymerization IC50 0.7-6.6 µM) precludes generic substitution. Compound-specific procurement is essential for experimental reproducibility. • Ustiloxin A: Most potent tubulin inhibitor (IC50 0.7 µM); dual mechanism via microtubule disruption + mitochondrial DHODH inhibition; Ki 0.08 µM at rhizoxin binding site • Ustiloxin B: Selective BGC-823 gastric cancer activity (IC50 1.03 µM); RiPS gene cluster enables biosynthetic pathway engineering • All congeners verified by standardized rice radicle elongation assay (>90% inhibition at 200 µg/mL) Lyophilized powder, ≥95% purity. Ships globally.

Molecular Formula C28H43N5O12S
Molecular Weight 673.7 g/mol
Cat. No. B1242342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUstiloxin
Synonymsustiloxin A
Molecular FormulaC28H43N5O12S
Molecular Weight673.7 g/mol
Structural Identifiers
SMILESCCC1(C(NC(=O)C(NC(=O)C(C(C2=CC(=C(C=C2S(=O)CC(CC(C(=O)O)N)O)O)O1)O)NC)C(C)C)C(=O)NCC(=O)O)C
InChIInChI=1S/C28H43N5O12S/c1-6-28(4)23(26(41)31-10-19(36)37)33-24(39)20(12(2)3)32-25(40)21(30-5)22(38)14-8-17(45-28)16(35)9-18(14)46(44)11-13(34)7-15(29)27(42)43/h8-9,12-13,15,20-23,30,34-35,38H,6-7,10-11,29H2,1-5H3,(H,31,41)(H,32,40)(H,33,39)(H,36,37)(H,42,43)/t13-,15-,20-,21-,22+,23+,28+,46+/m0/s1
InChIKeyQRLBQXQEGMBXFM-JHIHKWCFSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ustiloxin Procurement Guide


Ustiloxin refers to a family of heterodetic cyclic peptides (ustiloxins A–G) produced by the fungal rice pathogen Ustilaginoidea virens and, as recently discovered, Aspergillus flavus [1]. These compounds are defined by a 13-membered macrocyclic ring containing an ether linkage, with molecular formulas exemplified by ustiloxin B as C26H39N5O12S (MW 673.7 g/mol) [2]. Ustiloxins function as microtubule-destabilizing agents and antimitotic peptides, inhibiting tubulin polymerization through competitive binding at the rhizoxin/phomopsin A binding site [3]. The ustiloxin family includes ustiloxins A, B, C, D, E, F, and G, each with distinct structural modifications and biological potency profiles that are critical for scientific selection [4].

Microtubule-destabilizing antimitotic agent for tubulin polymerization assays
Competitive binding at the rhizoxin/phomopsin A site for displacement studies
Structurally graded congener family supporting SAR and selectivity profiling

Ustiloxin Analog Selectivity


Generic substitution across the ustiloxin family is scientifically invalid due to substantial quantitative differences in both tubulin polymerization inhibitory potency and cell-type-specific cytotoxicity. Ustiloxins A–D exhibit tubulin polymerization IC50 values spanning nearly an order of magnitude (0.7 to 6.6 µM), with ustiloxin A being approximately 9.4-fold more potent than ustiloxin D [1]. Moreover, differential cytotoxicity profiles across cancer cell lines reveal that ustiloxin B demonstrates selective activity against BGC-823 gastric cancer cells (IC50 1.03 µM) but is >50 µM against A549 lung adenocarcinoma cells, while ustiloxin A shows inverse selectivity [2]. These potency and selectivity divergences preclude functional interchangeability and necessitate compound-specific procurement based on experimental requirements.

!
Tubulin polymerization IC50 differs up to ~10-fold across ustiloxin congeners
!
Cell-type cytotoxicity profiles are non-overlapping; selectivity may shift
!
Binding-site affinity grades vary; target engagement may not directly transfer

Ustiloxin Differentiation Evidence


Tubulin Polymerization Inhibition Potency

Ustiloxin A exhibits the highest potency among ustiloxins A–D for inhibiting porcine brain tubulin polymerization, with an IC50 of 0.7 µM compared to ustiloxin D's IC50 of 6.6 µM [1]. Ustiloxin B and C show intermediate potencies of 2.8 µM and 4.4 µM, respectively [1]. This graded potency within the same structural family demonstrates that minor structural modifications (e.g., the presence or absence of a hydroxyl group on the tyrosine moiety) produce quantifiable differences in tubulin-binding efficacy.

Tubulin Polymerization IC50
Head-to-head
Ustiloxin A 0.7 µM vs D 6.6 µM (9.4-fold range)
Graded tubulin polymerization inhibition context
Porcine brain tubulin, in vitro
Microtubule Dynamics Antimitotic Agents Tubulin Polymerization Assay

Rhizoxin Binding Site Affinity

Competitive radioligand binding assays reveal that ustiloxin A inhibits [³H]rhizoxin binding to porcine brain tubulin with a Ki of 0.08 µM, representing the highest affinity among the ustiloxin congeners [1]. Ustiloxin B (Ki 0.13 µM) and ustiloxin C (Ki 0.23 µM) exhibit progressively lower affinities, with ustiloxin A demonstrating approximately 2.9-fold higher affinity than ustiloxin C [1]. All three ustiloxins completely displace radiolabelled phomopsin A as effectively as rhizoxin, confirming shared binding site occupancy [1].

Rhizoxin Site Affinity Ki
Head-to-head
Ustiloxin A Ki 0.08 µM vs C 0.23 µM (2.9-fold)
Binding affinity context for displacement assays
[³H]rhizoxin radioligand, porcine tubulin
Competitive Binding Assay Radioligand Displacement Tubulin Binding Site

Gastric Cancer Cell Cytotoxicity Selectivity

In a multi-cell-line cytotoxicity panel, ustiloxin B demonstrated selective potency against BGC-823 gastric cancer cells with an IC50 of 1.03 µM, whereas ustiloxin A showed an IC50 of 2.66 µM against the same cell line—a 2.6-fold difference [1]. Conversely, against A549 lung adenocarcinoma cells, ustiloxin A (IC50 3.12 µM) exhibited activity while ustiloxin B was inactive (IC50 >50 µM) [1]. Ustiloxin G showed moderate activity against A549 (IC50 36.5 µM) and A375 melanoma cells (IC50 22.5 µM) but was >50 µM against BGC-823 [1].

Gastric Cancer Cytotoxicity
Head-to-head
2.6-fold
Cell-model selectivity context: BGC-823 vs A549
6 human cancer cell lines panel
Cancer Cell Cytotoxicity Gastric Cancer Cell Line Selectivity

G2/M Cell Cycle Arrest via Microtubule Disruption

Ustiloxin A arrests the cell cycle in the G2/M phase in mice renal tubular epithelial cells (mRTECs) through alteration of cellular morphology and microtubule disruption [1]. This cell cycle arrest occurs at concentrations consistent with its tubulin polymerization IC50 of 0.7 µM, confirming that antimitotic activity directly correlates with tubulin-binding potency [2]. Additionally, ustiloxin A inhibits mitochondrial respiration by binding to the CoQ-binding site in dihydro-orotate dehydrogenase (DHODH), indicating a dual mechanism of cytotoxicity not observed with simpler microtubule inhibitors [1].

G2/M Arrest & DHODH
Reported
G2/M arrest + mitochondrial DHODH inhibition
Dual mechanism response in mRTECs
Cross-study comparable; renal cell model
Cell Cycle Arrest G2/M Phase Mitotic Inhibition

RiPS Biosynthetic Pathway

Ustiloxin B is biosynthesized through a ribosomal peptide synthetic (RiPS) pathway, representing the first characterized RiPS in Ascomycetes and the first entire RiPS gene cluster validated in fungi [1]. The biosynthetic gene cluster (ust) contains a unique precursor protein, UstA, featuring a 16-fold repeated peptide sequence (Tyr-Ala-Ile-Gly) that is processed into the cyclic tetrapeptide core [1]. This RiPS mechanism stands in contrast to the non-ribosomal peptide synthetase (NRPS) pathway typical of many fungal cyclic peptide toxins such as cyclosporin and echinocandin, providing a genetically tractable platform for biosynthetic engineering and heterologous production [1].

RiPS Biosynthesis
Class-level
RiPS cluster, UstA 16× YAIG repeat
Ribosomal peptide pathway context
Heterologous expression feasible; verify cluster
Ribosomally Synthesized Peptides RiPP Biosynthesis Fungal Secondary Metabolism

Rice Seedling Phytotoxicity Assay

Ustiloxins A, B, and G demonstrate potent phytotoxic activity in rice seed germination assays, with radicle elongation inhibition exceeding 90% and germ elongation inhibition exceeding 50% at a concentration of 200 µg/mL, matching the effect of the positive control glyphosate [1]. These compounds also induce characteristic abnormal swelling of rice seedling roots and germs [1]. The phytotoxicity profile is consistent with the compounds' antimitotic mechanism and provides a functional assay for quality control and biological activity verification.

Phytotoxicity Assay
Class-level
>90% radicle inhibition at 200 µg/mL
Rice seedling bioassay context for QC
Batch verification; data to verify per lot
Phytotoxicity Assay Rice Seedling Bioassay Mycotoxin Activity

Ustiloxin Application Scenarios


High-Potency Tubulin Polymerization Assays

For investigators requiring the highest available potency in tubulin polymerization inhibition, ustiloxin A is the indicated selection based on its IC50 of 0.7 µM—the lowest among characterized ustiloxin congeners and described as the most potent inhibitor of tubulin polymerization known at the time of its characterization [1]. This compound is optimal for in vitro microtubule assembly studies, competitive binding displacement assays (Ki = 0.08 µM for rhizoxin binding site), and electron microscopic visualization of microtubule depolymerization [1]. Ustiloxin A should be prioritized over ustiloxin B (IC50 2.8 µM), C (IC50 4.4 µM), or D (IC50 6.6 µM) when maximal target engagement is required [1].

Gastric Cancer Cytotoxicity Screening

Ustiloxin B is the preferred selection for studies involving BGC-823 gastric cancer cell lines, where it demonstrates an IC50 of 1.03 µM—2.6-fold more potent than ustiloxin A (IC50 2.66 µM) against this specific cell type [2]. Notably, ustiloxin B shows selectivity against BGC-823 while exhibiting minimal activity against A549 lung adenocarcinoma cells (IC50 >50 µM), whereas ustiloxin A demonstrates broader activity across both BGC-823 and A549 cells [2]. Investigators should select ustiloxin B for gastric cancer-focused studies and ustiloxin A for applications requiring activity across multiple cancer types [2].

RiPP Biosynthetic Pathway Engineering

Ustiloxin B is uniquely suited for biosynthetic pathway engineering applications due to its well-characterized RiPS gene cluster, which was the first entire RiPS cluster validated in fungi [3]. The ust gene cluster contains the ustA precursor gene encoding a 16-fold repeated YAIG sequence, enabling promoter-driven heterologous expression in Aspergillus oryzae for scalable production [3]. This genetic tractability distinguishes ustiloxin B from NRPS-derived fungal cyclic peptides (e.g., cyclosporin, echinocandin) that lack comparable biosynthetic engineering platforms [3]. The RiPS pathway also makes ustiloxin B a model system for discovering additional RiPP natural products in Ascomycetes [3].

Antimitotic and Mitochondrial Toxicity

Ustiloxin A offers a dual mechanism of action not observed with conventional microtubule inhibitors, combining G2/M cell cycle arrest via microtubule disruption with inhibition of mitochondrial respiration through binding to the CoQ-binding site of DHODH [4]. This dual mechanism was demonstrated in mouse renal tubular epithelial cells and confirmed in vivo with renal insufficiency induction in mice at concentrations comparable to realistic human exposure levels [4]. Investigators studying combinatorial cytotoxic mechanisms or mycotoxin-induced organ toxicity should select ustiloxin A over single-mechanism microtubule inhibitors such as vinblastine or maytansine, which lack the mitochondrial DHODH inhibition component [4].

Rice Seedling Phytotoxicity Bioassay

Ustiloxins A, B, and G are all suitable for rice seed radicle and germ elongation inhibition assays, which provide a standardized, cost-effective functional test for verifying compound activity upon procurement [2]. At 200 µg/mL, these compounds induce >90% radicle elongation inhibition and >50% germ elongation inhibition, matching glyphosate control performance [2]. The induction of characteristic abnormal root swelling provides a qualitative morphological confirmation of antimitotic activity [2]. This assay serves as a practical quality control measure for laboratories without access to tubulin polymerization assays or cancer cell culture facilities [2].

Application
Selection Property
Validation Focus
Tubulin polymerization inhibition studies
Graded potency profile across congeners
Tubulin polymerization endpoint consistency
Gastric cancer cell-model studies
Cell-type selectivity profile
Cell-line response verification
RiPP biosynthetic pathway research
Ribosomal peptide gene cluster
Heterologous expression feasibility
Antimitotic and mitochondrial toxicity research
Dual microtubule-DHODH mechanism
Cellular respiratory function endpoints
Phytotoxicity bioassay for quality control
Rice seedling growth inhibition activity
Batch-to-batch functional consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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